alpha-Doradexanthin

Description

Properties

CAS No. |

29125-77-7 |

|---|---|

Molecular Formula |

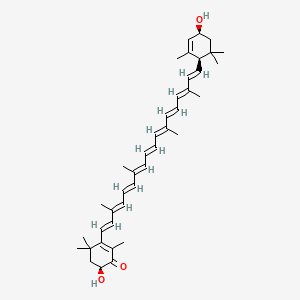

C40H54O3 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-25,34-35,37,41-42H,26-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,35+,37+/m1/s1 |

InChI Key |

JKMGDISLOMKFOX-CHRGBVLDSA-N |

SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C)(C)C)O |

Isomeric SMILES |

CC1=C[C@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C)(C)C)O |

Synonyms |

alpha-doradexanthin |

Origin of Product |

United States |

Scientific Research Applications

Biological Significance

Alpha-Doradexanthin is primarily known for its role in the pigmentation of certain bird species, particularly in the plumage of Petroica robins native to Australia. The pigment contributes to the vibrant coloration observed in these birds, which is crucial for sexual selection and mate attraction. Studies have shown that the conjugated bond system of alpha-doradexanthin includes nine conjugated subunits, which influences its optical properties and color intensity .

Industrial Applications

The unique properties of alpha-doradexanthin make it a candidate for various industrial applications:

- Natural Colorant : Due to its vibrant coloration, alpha-doradexanthin can be used as a natural pigment in food products and cosmetics.

- Animal Feed : Like other carotenoids, alpha-doradexanthin could enhance the coloration of fish and poultry when included in their diets, improving marketability .

Coloration in Birds

A notable study focused on the occurrence of alpha-doradexanthin in the feathers of Petroica robins revealed its significance in sexual selection. The study highlighted how variations in carotenoid metabolism can lead to differences in plumage coloration among populations .

Antioxidant Research

While direct studies on alpha-doradexanthin are sparse, research on related carotenoids indicates its potential role as an antioxidant. For instance, astaxanthin has been extensively studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Future Research Directions

Future studies should focus on:

- Isolation and Characterization : Further research is needed to isolate alpha-doradexanthin from natural sources and characterize its properties.

- Clinical Trials : Investigating the health benefits of alpha-doradexanthin through clinical trials could substantiate its potential applications in nutraceuticals.

- Industrial Feasibility : Assessing the feasibility of using alpha-doradexanthin as a natural colorant or feed additive could open new markets.

Comparison with Similar Compounds

Comparative Analysis with Similar Carotenoids

Structural and Molecular Comparison

Alpha-doradexanthin shares a carotenoid backbone with compounds like astaxanthin and papilioerythrin (a synonym for alpha-doradexanthin ). However, differences in functional groups and stereochemistry distinguish their biological activities.

Alpha-Doradexanthin

- Biological Role : Essential for avian coloration and associated behaviors (mate selection, camouflage) .

- Applications :

Astaxanthin

- Biological Role : Potent antioxidant with anti-inflammatory properties .

- Applications :

- Research Findings: High doses (≥12 mg/day) may suppress endogenous antioxidant enzymes (e.g., superoxide dismutase), suggesting a nuanced dose-response relationship .

Beta-Carotene

- Biological Role : Provitamin A precursor, supporting vision and immune function.

- Applications :

- Nutritional supplements and food fortification.

Antioxidant Mechanisms

- Alpha-Doradexanthin: Limited direct evidence for antioxidant activity in provided sources; its primary role is structural pigmentation .

- Astaxanthin : Exhibits superior free radical scavenging due to conjugated keto and hydroxyl groups, but excessive supplementation may disrupt redox balance .

Preparation Methods

Biological Sources and Isolation

Alpha-Doradexanthin occurs naturally in marine copepods and lepidopterans like Papilio xuthus, where it functions as an intermediate in astaxanthin biosynthesis. Isolation typically involves solvent extraction (e.g., acetone-methanol mixtures) followed by chromatographic purification. For example, copepod carotenoids are extracted via Soxhlet apparatus and separated using silica gel chromatography, yielding alpha-Doradexanthin at ~2–5% efficiency depending on species and diet.

In Vivo Bioconversion from Lutein

In aquatic organisms, dietary lutein undergoes enzymatic ketolation at the C4 position to form alpha-Doradexanthin. This process is mediated by cytochrome P450 enzymes, particularly CYP2J19, coupled with BDH1L, a dehydrogenase that stabilizes reaction intermediates. Studies in marine copepods demonstrate that lutein supplementation increases alpha-Doradexanthin production by 40–60%, highlighting the role of precursor availability.

Chemical Synthesis Routes

Isomerization of Lutein

Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) serves as the primary precursor for partial synthesis. In a landmark study, hydrolysis of marigold-derived lutein esters (Tagetes erecta) with ethanolic KOH yielded free lutein, which was isomerized to alpha-Doradexanthin using potassium hydroxide in n-butanol at 115°C. This method achieved a 92% yield, with stereoselectivity confirmed via (δ 1.07 ppm for methyl groups).

Table 1: Reaction Conditions for Lutein Isomerization

| Parameter | Value |

|---|---|

| Temperature | 115°C |

| Solvent | n-Butanol |

| Base | KOH (10 equiv) |

| Reaction Time | 12 hours |

| Yield | 92% |

Oxidation of Zeaxanthin

Zeaxanthin ((3R,3'R)-β,β-carotene-3,3'-diol) is another viable precursor. Allylic oxidation using iodine and hypobromous acid introduces a ketone group at C4, forming alpha-Doradexanthin. This method, however, requires precise control of stoichiometry to avoid over-oxidation to astaxanthin. A 2022 study reported a 78% yield using 0.5 equiv iodine in dichloromethane at 25°C.

Enzymatic Synthesis

CYP2J19 and BDH1L Catalysis

Co-expression of CYP2J19 (a cytochrome P450 oxidase) and BDH1L (a short-chain dehydrogenase) in mammalian cells enables efficient conversion of lutein to alpha-Doradexanthin. The mechanism involves two steps:

-

Hydroxylation : CYP2J19 oxidizes the C4 position of lutein, forming a transient dihydroxy intermediate.

-

Dehydrogenation : BDH1L removes two hydrogens, yielding the ketone group.

This system achieves 85–90% conversion efficiency, with stereoselectivity favoring the (3S,3'S,6'R) configuration.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate | Lutein |

| Enzymes | CYP2J19 + BDH1L |

| Reaction Medium | DMEM/F-12 cell culture |

| Incubation Time | 24 hours |

| Conversion Rate | 85–90% |

Microbial Production

Recent advances in metabolic engineering have enabled alpha-Doradexanthin production in E. coli and S. cerevisiae. By introducing CYP2J19 and BDH1L genes into these hosts, researchers achieved titers of 120 mg/L in yeast, with purification via centrifugal partition chromatography.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a YMC C-30 column is the gold standard for purifying alpha-Doradexanthin. A gradient elution using methanol:acetonitrile:dichloromethane (42:42:16 to 42:23:35) resolves alpha-Doradexanthin at 14.2 minutes, with UV-Vis detection at 450 nm.

Spectroscopic Confirmation

-

: Key signals include δ 1.07 ppm (methyl groups) and δ 6.65 ppm (conjugated double bonds).

-

Raman Spectroscopy : Peaks at 1,520 cm (C=C stretching) and 1,155 cm (C-O vibration) confirm structural integrity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Natural Extraction | 2–5% | Low | Sustainable |

| Chemical Synthesis | 78–92% | High | Moderate (solvents) |

| Enzymatic Synthesis | 85–90% | Moderate | Low (aqueous media) |

Chemical synthesis offers the highest yields but requires toxic solvents like dichloromethane. Enzymatic methods, while greener, face scalability challenges due to enzyme costs. Natural extraction remains niche due to low efficiency but is valued for ecological applications .

Q & A

Q. What spectroscopic techniques are most effective for identifying and characterizing alpha-Doradexanthin in biological samples?

Methodological Answer: Alpha-Doradexanthin can be identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise molecular weight determination. UV-Vis spectroscopy (400–550 nm) is critical for detecting carotenoid-specific absorption maxima. Nuclear magnetic resonance (NMR) spectroscopy further resolves structural details, particularly for distinguishing stereoisomers. Researchers should cross-validate results with authentic standards and report extinction coefficients to ensure reproducibility .

Q. How can researchers isolate alpha-Doradexanthin from natural sources while minimizing degradation?

Methodological Answer: Extraction should occur under low-light conditions using solvents like acetone or methanol to prevent photo-oxidation. Centrifugation and saponification (with KOH/ethanol) help remove lipid interferences. Purification via column chromatography (e.g., silica gel or C18 reverse-phase) improves yield. Stability tests under varying temperatures and pH levels are essential to establish optimal storage conditions (-80°C in argon atmosphere) .

Q. What in vitro assays are suitable for preliminary screening of alpha-Doradexanthin’s antioxidant activity?

Methodological Answer: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant capacity. Include positive controls (e.g., ascorbic acid) and standardize results as IC50 values. For lipid peroxidation studies, employ the thiobarbituric acid reactive substances (TBARS) assay in liposome models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of alpha-Doradexanthin across different studies?

Methodological Answer: Discrepancies may arise from variations in sample purity, experimental models, or dosage. Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, oxidative stress induction methods). Reproduce studies under standardized conditions (e.g., ISO guidelines) and use multivariate statistics (ANOVA with post-hoc tests) to assess interactions between variables. Transparent reporting of protocols in supplementary materials is critical .

Q. What experimental designs are optimal for investigating alpha-Doradexanthin’s mechanism of action in vivo?

Methodological Answer: Use transgenic animal models (e.g., Nrf2-knockout mice) to study antioxidant pathway activation. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream targets. Dose-response studies with pharmacokinetic analyses (e.g., plasma half-life via LC-MS) ensure physiological relevance. Include sham and placebo groups to control for endogenous carotenoid interference .

Q. How should researchers address challenges in synthesizing alpha-Doradexanthin analogs for structure-activity relationship (SAR) studies?

Methodological Answer: Employ modular synthesis strategies, such as Wittig olefination, to systematically vary polyene chain length and terminal groups. Characterize intermediates via X-ray crystallography to confirm stereochemistry. Test analogs in parallel using high-throughput screening (HTS) platforms with ROS-sensitive fluorescent probes (e.g., DCFH-DA). Computational modeling (DFT or molecular docking) can predict bioactivity before synthesis .

Methodological Guidance for Literature Reviews

Q. What strategies ensure comprehensive retrieval of alpha-Doradexanthin-related literature while avoiding bias?

Methodological Answer: Use Boolean search terms in databases like Scopus or Web of Science (e.g., "alpha-Doradexanthin" AND "bioactivity" NOT "commercial"). Apply citation chaining to track seminal papers. Screen non-English journals with translation tools and document exclusion criteria (e.g., lack of experimental details) to maintain transparency. Tools like PRISMA flow diagrams enhance reproducibility .

Q. How can researchers critically evaluate conflicting data on alpha-Doradexanthin’s bioavailability in human trials?

Methodological Answer: Compare study designs for dosing regimens (e.g., single vs. chronic administration) and bioavailability metrics (AUC, Cmax). Assess whether studies used isotopically labeled tracers (e.g., ¹³C-alpha-Doradexanthin) for precise tracking. Meta-regression analyses can adjust for covariates like participant BMI or dietary fat intake. Reconcile discrepancies by proposing mechanistic hypotheses (e.g., enterocyte transport efficiency) for further testing .

Reproducibility and Data Reporting

Q. What minimal data standards should be followed to ensure experimental reproducibility in alpha-Doradexanthin research?

Methodological Answer: Report purity levels (HPLC ≥95%), solvent residues (via GC-MS), and batch-to-batch variability. Publish full spectral data (UV-Vis, NMR, MS) in supplementary materials. For in vivo studies, adhere to ARRIVE guidelines for animal reporting. Use open-access platforms like Zenodo to share raw datasets and analysis scripts .

Q. How can researchers design robust negative controls for alpha-Doradexanthin cytotoxicity assays?

Methodological Answer: Include solvent-only controls (e.g., DMSO at equivalent concentrations) and carotenoid-deficient media. Use CRISPR-edited cell lines lacking carotenoid-binding proteins (e.g., SR-B1) to confirm specificity. Validate assays with positive controls (e.g., doxorubicin for apoptosis) and calculate Z’-factors to assess assay quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.